molecular formula C14H12N4O B6467528 2-methyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2640975-86-4

2-methyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6467528
CAS No.: 2640975-86-4
M. Wt: 252.27 g/mol
InChI Key: BOUIICBUMCGVOK-UHFFFAOYSA-N
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Description

2-methyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for drug discovery and development.

Safety and Hazards

The safety and hazards associated with “2-methyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide” would depend on its specific structure and properties. Some imidazo[1,2-a]pyridines are known to be mutagenic and carcinogenic .

Future Directions

The future directions for research on “2-methyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide” would likely involve further studies on its synthesis, properties, and potential applications. Given the wide range of bioactivities exhibited by imidazo[1,2-a]pyridines, this compound could be of interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone to form an imidazo[1,2-a]pyridine intermediate. This intermediate is then further reacted with hydrazine derivatives to form the imidazo[1,2-b]pyridazine ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

  • 2-methylimidazo[1,2-b]pyridazine-6-carboxamide
  • N-phenylimidazo[1,2-b]pyridazine-6-carboxamide
  • 2-methyl-N-phenylimidazo[1,2-a]pyridine-6-carboxamide

Uniqueness

2-methyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide stands out due to its unique combination of the imidazo[1,2-b]pyridazine core with a phenyl group and a carboxamide moiety. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for drug discovery .

Properties

IUPAC Name

2-methyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c1-10-9-18-13(15-10)8-7-12(17-18)14(19)16-11-5-3-2-4-6-11/h2-9H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUIICBUMCGVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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